trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol
Overview
Description
Trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.Molecular Structure Analysis
The molecular structure of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol is defined by its molecular formula, C9H18N2O1. However, detailed structural information such as bond lengths and angles are not available in the current resources.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol are defined by its molecular formula, C9H18N2O, and its molecular weight, 170.25 g/mol1. However, specific properties such as melting point, boiling point, and solubility are not available in the current resources.Scientific Research Applications
Nucleophile-Dependent Diastereoselectivity
A study demonstrated the nucleophile-dependent diastereoselectivity in the ring expansion of pyrimidines to give 1,3-diazepines. The synthesis involved a five-step process, leading to the highly diastereoselective formation of polysubstituted 1H-1,3-diazepin-2-ones, a process influenced by the type of nucleophile used, which affects the cis to trans diastereoselectivity. This research contributes to understanding how nucleophiles can steer the stereochemical outcome of ring expansion reactions (Fesenko et al., 2015).
Synthesis of Cyclobutan-1-ol Derivatives
Another study focused on the synthesis of 1-[cis-3-(hydroxymethyl)cyclobutyl]-uracil, -thymine, and -cytosine, showcasing the versatility of trans-3-(benzyloxymethyl)cyclobutan-1-ol in synthesizing nucleoside analogs. This work illustrates the potential applications of such cyclobutan-1-ol derivatives in nucleoside chemistry and possibly in medicinal chemistry as well (Frieden et al., 1998).
Cyclopropane to Cyclobutane Ring Expansion
Research on the molecular structure of palladium(II) derivatives with 1,4-benzodiazepin-2-ones revealed insights into the stability of cyclometallated species. This study provides a foundation for understanding the coordination chemistry of palladium with cyclobutane-containing ligands, which could have implications for catalysis and material science (Cinellu et al., 1988).
Ugi Multicomponent Reaction
The Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution was explored to synthesize 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives. This synthetic approach highlights the efficiency of combining Ugi reactions with cyclization steps to access complex heterocyclic structures, which could find applications in drug discovery and synthetic methodology (Banfi et al., 2007).
Metal-Free [2+2] Cycloaddition
A metal-free [2+2] cycloaddition and 1,4-addition sequence induced by S-centered radicals was developed to provide access to functionalized cyclobuta[a]naphthalen-4-ols. This green chemistry approach offers a novel pathway to synthesize valuable compounds with high diastereoselectivity, showcasing the potential for sustainable synthesis strategies in organic chemistry (Liu et al., 2017).
Safety And Hazards
I’m sorry, but I couldn’t find specific safety and hazard information for trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.
Future Directions
Unfortunately, I couldn’t find specific information on the future directions of research or applications for trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol in the available resources.
Please note that this analysis is based on the information currently available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
properties
IUPAC Name |
(1R,2R)-2-(1,4-diazepan-1-yl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-2-8(9)11-6-1-4-10-5-7-11/h8-10,12H,1-7H2/t8-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYRMIXTZPMOA-RKDXNWHRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCC2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCN(C1)[C@@H]2CC[C@H]2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1,4-Diazepan-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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